(1S)-2,2-Dimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-Dimethylcyclopentan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and an amine group The compound’s stereochemistry is specified by the (1S) configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine typically involves the cyclization of suitable precursors followed by the introduction of the amine group. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate the hydrogenation of precursors under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or imines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Acid chlorides, aldehydes, and ketones under acidic or basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Amides, imines.
Scientific Research Applications
Chemistry: (1S)-2,2-Dimethylcyclopentan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms.
Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create analogs with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (1S)-2,2-Dimethylcyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the pathways involved in signal transduction, enzyme catalysis, or receptor activation.
Comparison with Similar Compounds
Cyclopentylamine: Lacks the methyl groups, resulting in different reactivity and binding properties.
2,2-Dimethylcyclopentanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Cyclopentanone: The ketone analog, which undergoes different types of reactions compared to the amine.
Uniqueness: (1S)-2,2-Dimethylcyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group. This combination of features imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(1S)-2,2-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
NODFGJYBXPEUCQ-LURJTMIESA-N |
Isomeric SMILES |
CC1(CCC[C@@H]1N)C |
Canonical SMILES |
CC1(CCCC1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.